molecular formula C24H33N5O B11322163 3-Cyclohexyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)propanamide

3-Cyclohexyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)propanamide

Cat. No.: B11322163
M. Wt: 407.6 g/mol
InChI Key: AUEOXIURKPSPGA-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)propanamide is a complex organic compound that features a cyclohexyl group, a pyrrolidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine ring and the cyclohexyl group. The final step involves the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

3-Cyclohexyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)propanamide involves its interaction with specific molecular targets. The pyrrolidine and pyrimidine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Aminopyrimidine: A class of compounds that share the pyrimidine core structure.

    Pyrrolidine Derivatives: Compounds that feature the pyrrolidine ring and have similar pharmacological properties.

Uniqueness

3-Cyclohexyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)propanamide is unique due to the combination of its cyclohexyl, pyrrolidine, and pyrimidine groups. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler analogs.

Properties

Molecular Formula

C24H33N5O

Molecular Weight

407.6 g/mol

IUPAC Name

3-cyclohexyl-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]propanamide

InChI

InChI=1S/C24H33N5O/c1-18-25-22(17-23(26-18)29-15-5-6-16-29)27-20-10-12-21(13-11-20)28-24(30)14-9-19-7-3-2-4-8-19/h10-13,17,19H,2-9,14-16H2,1H3,(H,28,30)(H,25,26,27)

InChI Key

AUEOXIURKPSPGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)CCC4CCCCC4

Origin of Product

United States

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